Sapienoyl-CoA

FADS2 Substrate Specificity Lipidomics

Sapienoyl-CoA (Δ6-hexadecenoyl-CoA) is the sole authentic standard for FADS2 (Δ6-desaturase) enzymatic assays. As the direct product of palmitoyl-CoA desaturation by FADS2, it carries a unique Δ6 cis double bond absent from palmitoleoyl-CoA (9Z isomer) or other 16:1 acyl-CoA species. Substitution with any other 16:1-CoA will confound results in FADS2 activity measurements, human sebaceous lipidomics, or cancer metabolism studies where FADS2 is upregulated. Procure to ensure isomer-specific quantification in dermatological research, cancer pathway analysis, and sapienate metabolic engineering.

Molecular Formula C37H64N7O17P3S
Molecular Weight 1003.9 g/mol
Cat. No. B15598564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapienoyl-CoA
Molecular FormulaC37H64N7O17P3S
Molecular Weight1003.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h12-13,24-26,30-32,36,47-48H,4-11,14-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b13-12-/t26-,30-,31-,32+,36-/m1/s1
InChIKeyPVZUHJMOMJKUEF-HATLACBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sapienoyl-CoA: Structural Identification and Core Biochemical Parameters


Sapienoyl-CoA (also designated Δ6-hexadecenoyl-CoA, (6Z)-hexadecenoyl-CoA, or 16:1, n-10, cis-6 hexadecenoyl-CoA) is a long-chain unsaturated fatty acyl-CoA derivative characterized by a 16-carbon chain with a single cis double bond at the sixth carbon from the carboxyl end [1]. It serves as the activated acyl-donor form of sapienic acid, a monounsaturated fatty acid that constitutes the most abundant lipid species in human sebum and is unique to humans among hair-bearing mammals [2]. This compound is the direct product of the Δ6-desaturase (FADS2)-catalyzed desaturation of palmitoyl-CoA and participates in specialized pathways of monoenoic fatty acid biosynthesis distinct from the canonical stearoyl-CoA desaturase (SCD1) pathway [3]. Its molecular formula is C37H60N7O17P3S, with a molecular weight of approximately 999.9 Da and a monoisotopic mass of 1003.33 Da [4].

Why Generic Substitution with Other Hexadecenoyl-CoA Isomers or Monounsaturated Acyl-CoAs is Not Recommended


Generic substitution with closely related isomers, such as palmitoleoyl-CoA (9Z-hexadecenoyl-CoA), hypogeoyl-CoA (11Z-hexadecenoyl-CoA), or other 16:1 acyl-CoA species, is inappropriate for applications targeting Δ6-desaturase/FADS2 activity or human sebaceous lipid biology. While these isomers share identical molecular formulas and similar physical properties, their enzymatic specificity and biological roles are determined by the precise position of the cis double bond. Sapienoyl-CoA, with its unique Δ6 double bond, is the specific product of the FADS2 enzyme and the precursor to a fatty acid profile that is a hallmark of human sebum and certain cancer cell lines [1]. The inability of the canonical SCD1 desaturase to introduce a double bond at the Δ6 position creates a metabolic branch point where FADS2 activity is both necessary and sufficient for the generation of this distinct molecular species [2]. Therefore, procurement of an alternative 16:1-CoA without verification of the double bond position would confound experimental outcomes in FADS2-related research or studies of sapienate's unique biological functions.

Sapienoyl-CoA: Product-Specific, Quantitative Evidence for Differentiation from Closest Analogs


Unique Double Bond Position (Δ6) Confers Exclusive Substrate Recognition by FADS2 Desaturase

Sapienoyl-CoA is structurally defined by its cis double bond at the Δ6 position (6Z-hexadecenoyl-CoA). This feature is fundamentally distinct from the common palmitoleoyl-CoA, which has its double bond at the Δ9 position (9Z-hexadecenoyl-CoA) [1]. This structural difference is not trivial; the FADS2 enzyme, a front-end desaturase, exclusively introduces a double bond at the Δ6 position of saturated acyl-CoA substrates like palmitoyl-CoA, thereby generating Sapienoyl-CoA as its specific product [2]. This is in contrast to the SCD1 enzyme, which acts at the Δ9 position to produce palmitoleoyl-CoA from the same palmitoyl-CoA precursor, establishing two distinct and non-interchangeable biosynthetic routes for 16:1 fatty acids [3]. The Δ6 position of Sapienoyl-CoA is the critical determinant for its role as the metabolic precursor to sapienic acid, a fatty acid with unique biological properties.

FADS2 Substrate Specificity Lipidomics

Enzymatic Formation is Exclusive to the FADS2 Pathway and Not Catalyzed by SCD1

The conversion of palmitoyl-CoA to Sapienoyl-CoA is catalyzed exclusively by the acyl-CoA 6-desaturase, also known as fatty acid desaturase 2 (FADS2) [1]. This reaction is defined by the KEGG Reaction R12172 and is distinct from the canonical desaturation of palmitoyl-CoA to palmitoleoyl-CoA, which is mediated by stearoyl-CoA desaturase (SCD1) [2]. Functional studies in cells overexpressing human FADS2 confirmed that this enzyme catalyzes the 'sebaceous-type' reaction to produce sapienate from palmitate, while SCD1 cannot perform this Δ6 desaturation [3]. This bifurcation of fatty acid metabolism establishes Sapienoyl-CoA as a unique reporter molecule for FADS2 activity, independent of the SCD1 pathway.

FADS2 SCD1 Desaturase Activity

High-Resolution Mass Spectrometric Identification Based on Unique Monoisotopic Mass

Sapienoyl-CoA is chromatographically and spectrometrically distinct from its positional isomers. As catalogued in the LIPID MAPS Structure Database (LMSD), Sapienoyl-CoA (LMFA07050488) has a unique InChIKey of PVZUHJMOMJKUEF-HATLACBZSA-J and a monoisotopic mass of 1003.33 Da [1]. While this mass is identical to that of other 16:1-CoA isomers like palmitoleoyl-CoA (LMFA07050359) and 7Z-hexadecenoyl-CoA (LMFA07050417), the compounds can be differentiated using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to differences in their collision-induced dissociation (CID) spectra, which are dictated by the unique position of the double bond [2]. The MetaCyc database provides a reference Gibbs Free Energy of Formation (ΔfG'°) of -194.77 kcal/mol, a thermodynamic parameter that can inform in silico metabolic modeling [3].

LC-MS/MS Metabolomics Analytical Chemistry

Sapienoyl-CoA: High-Impact Research and Industrial Application Scenarios


Investigating FADS2 Activity and the Non-Canonical Fatty Acid Desaturation Pathway in Cancer

Sapienoyl-CoA serves as a critical authentic standard and potential substrate for in vitro enzymatic assays designed to measure the activity of recombinant or purified FADS2 (acyl-CoA 6-desaturase) [1]. In cancer research, particularly in prostate cancer and other malignancies where FADS2 is upregulated, this compound is essential for studying the 'non-canonical' fatty acid desaturation pathway that bypasses the need for SCD1 activity [2]. By providing a source of the specific Δ6 desaturated product, researchers can investigate feedback inhibition mechanisms, develop FADS2-specific inhibitors, or trace the metabolic flux of this unique lipid pathway using isotopically labeled Sapienoyl-CoA.

Developing and Validating Targeted Lipidomics Methods for Human Sebum and Skin Biology

As the most abundant fatty acid in human sebum is sapienic acid, and its activated form is Sapienoyl-CoA, this compound is an indispensable analytical standard for quantitative lipidomics [1]. It is required for the development and validation of LC-MS/MS or GC-MS methods aimed at quantifying sebaceous lipids in the context of dermatological research, including acne pathogenesis, skin barrier function, and the study of unique human skin lipid profiles [2]. The use of an authentic standard ensures that the specific isomer is correctly identified and quantified, distinguishing it from other 16:1 fatty acids that may be present in the sample.

Metabolic Engineering and Synthetic Biology for Production of Unique Fatty Acids

Sapienoyl-CoA is a key pathway intermediate for the heterologous production of sapienic acid in microbial or plant hosts engineered with the human FADS2 gene [1]. For synthetic biology and metabolic engineering projects aiming to produce high-value, human-specific lipids, this compound can be used as a standard for monitoring pathway flux and product formation. Its procurement enables the quantitative analysis of engineered pathway efficiency, guiding strain optimization efforts for the sustainable bioproduction of sapienate for cosmetic or pharmaceutical applications [2].

Enzymology Studies of Acyl-CoA Binding Proteins and Downstream Lipid Metabolism

As a long-chain fatty acyl-CoA, Sapienoyl-CoA is a substrate for a range of acyltransferases and other lipid-modifying enzymes, including those involved in the synthesis of unique sphingolipids or phospholipids [1]. Its unique Δ6 unsaturation provides a valuable tool for studying the substrate specificity of these enzymes and how the position of a double bond influences lipid membrane biophysical properties and downstream signaling [2]. This is particularly relevant for researchers investigating the biochemical basis for the unique lipid composition of human skin and sebaceous glands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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